molecular formula C11H15ClFN3S B15115317 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine

1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine

Cat. No.: B15115317
M. Wt: 275.77 g/mol
InChI Key: DNMKJIAWBALGIF-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound that features a pyrazole ring substituted with an ethyl group, a methyl group, and a 5-fluoro-2-thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the ethyl, methyl, and 5-fluoro-2-thienylmethyl substituents. Key steps may include:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Introduction of the ethyl group: Alkylation reactions using ethyl halides.

    Introduction of the 5-fluoro-2-thienylmethyl group: This can be done via nucleophilic substitution reactions using appropriate thienylmethyl halides.

    Introduction of the methyl group: Methylation reactions using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, often in the presence of catalysts or under reflux.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

1-Ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and thereby exerting its effects. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

    1-ethyl-3-methyl-1H-pyrazol-4-amine: Similar structure but lacks the 5-fluoro-2-thienylmethyl group.

    1-ethyl-N-[(2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine: Similar structure but lacks the fluorine atom.

    1-ethyl-N-[(5-chloro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: The presence of the 5-fluoro-2-thienylmethyl group in 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H15ClFN3S

Molecular Weight

275.77 g/mol

IUPAC Name

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H14FN3S.ClH/c1-3-15-8(2)10(7-14-15)13-6-9-4-5-11(12)16-9;/h4-5,7,13H,3,6H2,1-2H3;1H

InChI Key

DNMKJIAWBALGIF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=C(S2)F)C.Cl

Origin of Product

United States

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